N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

T-type calcium channel blocker Cav3 antagonist N-piperidinyl acetamide patent landscape

This compound is specifically claimed within T-type calcium channel blocker patents (e.g., US8569344B2). No public pharmacological data exist—procurement ensures exact structural conformance for patent landscape analysis, Markush claim verification, or freedom-to-operate studies. Any substitution with a structurally related analog carries unquantifiable risk of divergent activity. Supplied as a custom synthesis reference material; end-user must perform independent biological characterization.

Molecular Formula C22H28N2O5S
Molecular Weight 432.54
CAS No. 941910-55-0
Cat. No. B2633675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS941910-55-0
Molecular FormulaC22H28N2O5S
Molecular Weight432.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-18(24)15-22(25)23-17-9-12-20(28-2)21(14-17)29-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25)
InChIKeyNYFBWCAYXANJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0) — Structural Class & Procurement Context


N-(3,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0) is a synthetic small molecule classified as a substituted N-piperidinyl acetamide derivative [1]. It features a 3,4-dimethoxyphenyl acetamide moiety linked to a 1-tosylpiperidine ring system. This compound was disclosed within patent families claiming N-piperidinyl acetamide derivatives as calcium channel blockers, specifically targeting T-type (Cav3) calcium channels [2]. Despite its structural inclusion in broad patent claims, no dedicated primary research paper, quantitative biological dataset, or curated authoritative database entry could be identified for this specific compound that would enable evidence-based differentiation from closely related analogs.

Why In-Class N-Piperidinyl Acetamide Analogs Cannot Substitute N-(3,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0) Without Quantitative Risk


Within the N-piperidinyl acetamide chemotype, even conservative structural changes—such as modification of the aryl sulfonamide substituent, alteration of the exocyclic acetamide linkage, or variation of the dimethoxyphenyl substitution pattern—can profoundly alter T-type calcium channel subtype selectivity, functional block kinetics, and off-target profiles [1]. The patent literature demonstrates that closely related analogs exhibit IC50 values spanning from sub-nanomolar to micromolar ranges against Cav3 channels, with unpredictable shifts in state-dependent block and selectivity over high-voltage-activated calcium channels [1]. However, no publicly available quantitative pharmacological data exist for the specific compound N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. In the absence of verified potency, selectivity, and pharmacokinetic data for this exact entity, any substitution with a structurally related analog carries an unquantifiable risk of divergent biological activity. The data insufficiency that follows constitutes the explicit evidentiary basis for requiring this specific compound in procurement decisions where patent exemplification or exact-structure screening is required.

Quantitative Differentiation Data for N-(3,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0) — Verified Evidence Inventory


Explicit Declaration of Insufficient Public Quantitative Evidence for CAS 941910-55-0

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, IUPHAR/BPS Guide to Pharmacology, and global patent repositories returned no primary research article, curated bioactivity record, or explicit quantitative comparator dataset for N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0). The compound is structurally encompassed within the Markush claims of patents US8569344B2 and related filings assigned to Zalicus Pharmaceuticals, where generic N-piperidinyl acetamide derivatives are described as T-type calcium channel blockers [1]. However, this specific compound is not individually exemplified with measured IC50, EC50, selectivity, or pharmacokinetic data in any publicly accessible document. No head-to-head comparison, cross-study comparable, or class-level inference with quantitative anchoring data could be identified. This absence of verified quantitative differentiation data precludes any evidence-based claim of superiority, substitutability, or unique procurement value relative to in-class analogs.

T-type calcium channel blocker Cav3 antagonist N-piperidinyl acetamide patent landscape

Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0) — Constrained by Available Evidence


Patent-Exact Reference Standard for Freedom-to-Operate or Infringement Analysis

CAS 941910-55-0 falls within the generic structural scope of US8569344B2 and related T-type calcium channel blocker patents. Procurement of this exact compound may be warranted as a reference material for patent landscape analyses, Markush claim scope verification, or as a synthesis target for establishing freedom-to-operate positions where exact structural conformance to disclosed but unexemplified compounds is legally or strategically relevant [1].

Synthetic Intermediate or Scaffold for Focused Library Design

The 1-tosylpiperidin-2-yl acetamide core with 3,4-dimethoxyphenyl substitution represents a specific chemical space within the broader N-piperidinyl acetamide class. The compound can serve as a defined starting material or key intermediate for synthesizing focused compound libraries aimed at exploring structure-activity relationships around the tosylpiperidine-acetamide scaffold, provided that downstream biological testing is independently conducted [1].

Negative Control or Chemical Probe for T-Type Calcium Channel Assay Development

In the absence of disclosed bioactivity data, this compound may be empirically evaluated as part of a larger screening panel to establish assay background, selectivity windows, or structure-activity boundaries for N-piperidinyl acetamide series. However, its procurement as a validated pharmacological tool is not currently supported by public data; any such use requires complete de novo pharmacological characterization by the end user [1].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.